N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic amide derivative featuring a 3,4-dimethoxybenzyl group linked via an acetamide moiety to a sulfanyl-substituted dihydrobenzazepine ring.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N2O4S/c1-26-17-9-7-14(11-18(17)27-2)12-22-20(24)13-28-19-10-8-15-5-3-4-6-16(15)23-21(19)25/h3-7,9,11,19H,8,10,12-13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
DYLRRCOPPIQWSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the benzazepine intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfanylacetamide Moiety: The final step includes the reaction of the intermediate with a thiol-containing acetamide derivative under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to introduce new substituents onto the aromatic rings.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzazepine derivatives and their potential modifications.
Biology
Biologically, N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit various biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several amide derivatives reported in the literature. Key analogs include:
N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide ()
- Substituent : 3-chlorophenyl group.
- Molecular Formula : C₁₈H₁₇ClN₂O₂S.
- Molar Mass : 360.86 g/mol.
- Key Differences : The chlorine atom is electron-withdrawing, which may enhance lipophilicity compared to the methoxy groups in the target compound.
N-(3,4-dichlorophenyl)-2-(aryl)acetamide derivatives ()
- Substituent : 3,4-dichlorophenyl or other aryl groups.
- Molecular Flexibility : Dihedral angles between aromatic rings range from 54.8° to 77.5°, indicating conformational variability influenced by steric and electronic effects .
Table 1: Structural and Physical Properties Comparison
*Dihedral angles reflect the orientation between aromatic rings and the amide group.
Conformational and Hydrogen-Bonding Analysis
- Amide Group Planarity: In analogs like those in , the amide group remains planar, enabling robust hydrogen-bonding interactions (e.g., R₂²(10) dimers) .
- Hydrogen Bonding : The hydroxyl group on the benzazepine ring in the target compound could participate in O–H⋯O interactions, while the methoxy groups may act as hydrogen-bond acceptors. This contrasts with chlorine-substituted analogs, where halogen bonds might play a role .
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